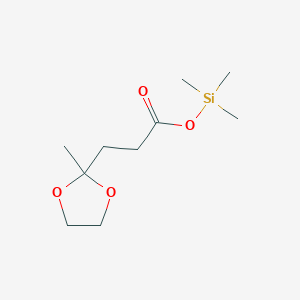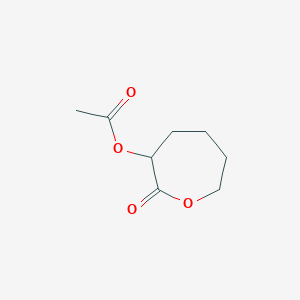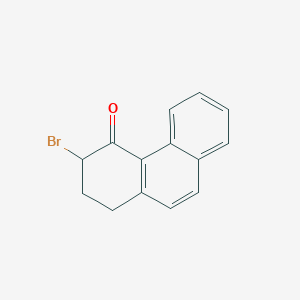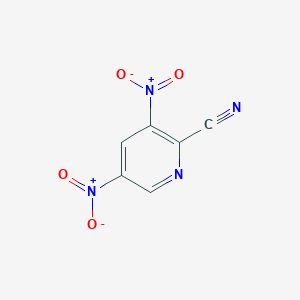
3,5-Dinitropyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitropyridine-2-carbonitrile: is a chemical compound with the molecular formula C6H2N4O4 and a molecular weight of 194.10 g/mol It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions and a nitrile group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives. One common method includes the reaction of 2,6-diaminopyridine with picryl chloride in a polar, aprotic solvent such as N,N-dimethylformamide, followed by nitration with fuming nitric acid at low temperatures . Another approach involves the use of dinitrogen pentoxide (N2O5) in an organic solvent to nitrate pyridine, yielding 3,5-dinitropyridine, which can then be converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反应分析
Types of Reactions: 3,5-Dinitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Further nitrated pyridine derivatives.
Reduction: 3,5-diaminopyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3,5-Dinitropyridine-2-carbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 3,5-Dinitropyridine-2-carbonitrile involves its ability to undergo nucleophilic aromatic substitution reactions. The nitro groups act as electron-withdrawing groups, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in the design of fluorescent probes, where the compound’s fluorescence is quenched by the nitro groups and restored upon reaction with biothiols . Additionally, the compound’s potential as a nitric oxide donor involves the release of nitric oxide through chemical or enzymatic reduction of the nitro groups .
相似化合物的比较
3,5-Dinitropyridine: Lacks the nitrile group at the 2 position.
2,6-Dinitropyridine: Nitro groups are at the 2 and 6 positions instead of 3 and 5.
3,5-Dichloropyridine-2-carbonitrile: Contains chlorine atoms instead of nitro groups at the 3 and 5 positions.
Uniqueness: 3,5-Dinitropyridine-2-carbonitrile is unique due to the combination of nitro and nitrile groups on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a useful tool in chemical and biological research.
属性
分子式 |
C6H2N4O4 |
|---|---|
分子量 |
194.10 g/mol |
IUPAC 名称 |
3,5-dinitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2N4O4/c7-2-5-6(10(13)14)1-4(3-8-5)9(11)12/h1,3H |
InChI 键 |
GYRHRSFWOQGHKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14408830.png)
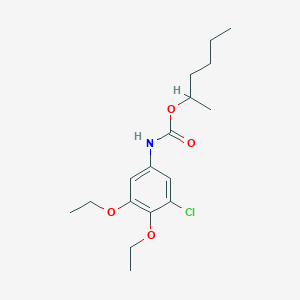

![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)

![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
